3,3,4,4,5,5-Hexafluoro-1,2-dimethoxycyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5-Hexafluoro-1,2-dimethoxycyclopent-1-ene: is a fluorinated organic compound characterized by its unique structure, which includes six fluorine atoms and two methoxy groups attached to a cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5-Hexafluoro-1,2-dimethoxycyclopent-1-ene typically involves the fluorination of cyclopentene derivatives. One common method includes the reaction of cyclopentene with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The subsequent methoxylation can be achieved using methanol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy groups.
Reduction: Reduction reactions may target the double bond in the cyclopentene ring.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Saturated cyclopentane derivatives.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated materials and pharmaceuticals.
Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 3,3,4,4,5,5-Hexafluoro-1,2-dimethoxycyclopent-1-ene involves its interaction with molecular targets through its fluorine atoms and methoxy groups. These interactions can influence the compound’s reactivity and binding affinity to various biological and chemical targets. The pathways involved may include enzyme inhibition, receptor binding, and alteration of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 1,2-Dichlorohexafluorocyclopentene
- 3,3’- (3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(2-methyl-1-benzothiophene)
Comparison: Compared to these similar compounds, 3,3,4,4,5,5-Hexafluoro-1,2-dimethoxycyclopent-1-ene is unique due to its specific arrangement of fluorine atoms and methoxy groups, which confer distinct chemical and physical properties. For example, the presence of methoxy groups can enhance solubility and reactivity in certain chemical reactions, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
1759-61-1 |
---|---|
Molekularformel |
C7H6F6O2 |
Molekulargewicht |
236.11 g/mol |
IUPAC-Name |
3,3,4,4,5,5-hexafluoro-1,2-dimethoxycyclopentene |
InChI |
InChI=1S/C7H6F6O2/c1-14-3-4(15-2)6(10,11)7(12,13)5(3,8)9/h1-2H3 |
InChI-Schlüssel |
RBXSHWOAJJZEQA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(C(C1(F)F)(F)F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.